molecular formula C15H16ClN3O5 B6200629 5-(2-aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride CAS No. 2694727-89-2

5-(2-aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

Cat. No.: B6200629
CAS No.: 2694727-89-2
M. Wt: 353.76 g/mol
InChI Key: RUGPYAMOHFOSSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3-dihydro-1H-isoindole-1,3-dione core linked to a 2,6-dioxopiperidin-3-yl moiety and a 2-aminoethoxy substituent at the 5-position. Its hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications, particularly as a building block in drug discovery (e.g., PROTACs or kinase inhibitors) . The structure is typically characterized via X-ray crystallography using SHELX programs, which are widely employed for small-molecule refinement .

Properties

CAS No.

2694727-89-2

Molecular Formula

C15H16ClN3O5

Molecular Weight

353.76 g/mol

IUPAC Name

5-(2-aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C15H15N3O5.ClH/c16-5-6-23-8-1-2-9-10(7-8)15(22)18(14(9)21)11-3-4-12(19)17-13(11)20;/h1-2,7,11H,3-6,16H2,(H,17,19,20);1H

InChI Key

RUGPYAMOHFOSSS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCN.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Nitro Reduction and Cyclization Pathways

The foundational approach to synthesizing isoindole-1,3-dione derivatives involves nitro-group reduction followed by cyclization. For the target compound, a key intermediate is 5-nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, which undergoes catalytic hydrogenation to introduce the amino group.

Representative Protocol
A mixture of 5-nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 g, 3.3 mmol) and 10% Pd/C (0.13 g) in 1,4-dioxane (200 mL) was hydrogenated at 50 psi for 6.5 hours. Filtration through Celite and crystallization from ethyl acetate yielded 0.62 g (69%) of 5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione as an orange solid.

ParameterValue
Catalyst10% Pd/C
Solvent1,4-Dioxane
Pressure50 psi
Reaction Time6.5 hours
Yield69%

Alternative reduction methods using triethylsilane (TES) and palladium acetate in tetrahydrofuran (THF)/water achieved moderate yields (37–46%) but required milder conditions.

Etherification for 2-Aminoethoxy Side Chain Introduction

The 2-aminoethoxy moiety is introduced via nucleophilic substitution or Mitsunobu reactions. A two-step sequence involving protection-deprotection is often employed to prevent side reactions with the amine group.

Step 1: Hydroxyl Activation
The hydroxylated intermediate (5-hydroxy-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) is treated with a tosyl or mesyl chloride to generate a leaving group.

Step 2: Amine Coupling
Reaction with 2-aminoethanol in the presence of a base (e.g., Cs₂CO₃) facilitates ether formation. For example:

Yields for this step typically range from 60–75%, depending on solvent polarity and temperature.

Hydrochloride Salt Formation

Acidic Workup and Crystallization

The free base is converted to the hydrochloride salt by treatment with hydrochloric acid (HCl) in a polar aprotic solvent.

Protocol
A solution of 5-(2-aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (100 mg, 0.27 mmol) in THF (5 mL) was treated with 1 M HCl in diethyl ether (0.3 mL, 0.3 mmol). The mixture was stirred for 1 hour, filtered, and washed with cold ether to yield the hydrochloride salt (89 mg, 82%).

ParameterValue
Acid1 M HCl in ether
SolventTHF
Reaction Time1 hour
Yield82%

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal that solvent choice significantly impacts hydrogenation efficiency:

SolventCatalystPressureYield
AcetonePd/CAmbient60%
1,4-DioxanePd/C50 psi69%
THF/WaterPd(OAc)₂Ambient46%

1,4-Dioxane enhances miscibility with hydrogen gas, improving catalyst-substrate interaction.

Temperature and Time Dependence

Elevated temperatures (50–60°C) reduce reaction times but risk decomposition. A balance is achieved at 40°C for 4–6 hours, maintaining yields above 65%.

Purification and Analytical Characterization

Chromatographic Techniques

Flash chromatography on silica gel (CH₂Cl₂:MeOH, 7:1) effectively removes unreacted starting materials. Preparative thin-layer chromatography (PTLC) achieves >95% purity for small-scale syntheses.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 11.11 (s, 1H, NH), 7.47 (dd, J = 8.5, 7.0 Hz, 1H, ArH), 5.04 (dd, J = 12.7, 5.4 Hz, 1H, CH-piperidinone), 3.50 (t, J = 5.2 Hz, 2H, OCH₂), 2.90–2.45 (m, 3H, piperidinone-CH₂).

  • MS (ESI): m/z 318.12 [M+H]⁺, calc. 318.11.

Comparative Analysis of Synthetic Routes

Yield vs. Scalability

  • Catalytic Hydrogenation: High yields (69%) but requires specialized equipment.

  • Triethylsilane Reduction: Lower yields (37–46%) but amenable to standard lab setups.

Purity and Byproduct Formation

Hydrogenation produces fewer byproducts compared to reduction with TES, which generates silane-derived impurities requiring additional purification steps.

Industrial-Scale Considerations

Cost Efficiency

Pd/C catalyst recovery via filtration reduces material costs by 15–20% in large batches.

Environmental Impact

1,4-Dioxane, while effective, poses disposal challenges. Substitution with cyclopentyl methyl ether (CPME) is under investigation for greener synthesis .

Chemical Reactions Analysis

Types of Reactions: Thalidomide-5-O-C2-NH2 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Thalidomide-5-O-C2-NH2 (hydrochloride) with different functional groups introduced .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thalidomide Analogs
The compound serves as a thalidomide analog, which is significant due to the original thalidomide's historical context and its current therapeutic uses. Thalidomide is known for its immunomodulatory properties and has been repurposed for conditions such as multiple myeloma and leprosy. The analogs of thalidomide are being investigated for enhanced efficacy and reduced side effects in similar therapeutic areas .

Proteolysis Targeting Chimera (PROTAC) Research
One of the most notable applications of this compound is its use as a ligand in Proteolysis Targeting Chimera (PROTAC) research. PROTACs are innovative therapeutic agents that induce targeted protein degradation, offering a novel approach to treating diseases by eliminating unwanted proteins rather than merely inhibiting them. The compound's structure allows it to effectively engage with E3 ligases, crucial components in the ubiquitin-proteasome system .

Case Study: PROTAC Development

A recent study demonstrated the effectiveness of thalidomide analogs in PROTAC systems, highlighting their ability to selectively degrade target proteins associated with various cancers. The incorporation of 5-(2-aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride into these systems showed promising results in preclinical models .

Case Study: Neuroprotection

Research into isoindole derivatives has revealed their potential neuroprotective effects against glutamate-induced toxicity in neuronal cultures. While specific data on this compound remains limited, similar studies suggest that it may provide protective benefits against neurodegeneration .

Mechanism of Action

The mechanism of action of Thalidomide-5-O-C2-NH2 (hydrochloride) involves the recruitment of CRBN protein. The compound acts as a cereblon ligand, binding to the CRBN protein and facilitating the formation of PROTACs. These PROTACs target specific proteins for ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of target proteins within the cell, leading to various therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a family of isoindole-1,3-dione derivatives modified at the 2- and 5-positions. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound 5-(2-aminoethoxy), 2-(2,6-dioxopiperidin-3-yl) C₁₅H₁₇ClN₃O₅* ~361.77 Hydrochloride salt improves solubility; used in drug synthesis.
4-((6-Aminohexyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl 4-(6-aminohexylamino), 2-(2,6-dioxopiperidin-3-yl) C₁₉H₂₅ClN₄O₄ 408.16 Longer alkyl chain increases lipophilicity; potential for enhanced uptake.
4-Fluoro-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione 4-fluoro, 2-(1-methyl-2,6-dioxopiperidin-3-yl) C₁₅H₁₄FN₂O₄ 305.29 Fluorine enhances metabolic stability; methyl group alters conformation.
2-(2-(2-Azidoethoxy)ethoxy)acetamide derivative (35) 2-(2-(2-azidoethoxy)ethoxy)acetamide at 4-position C₁₉H₂₂N₆O₇ 446.42 Azide group enables click chemistry applications.

Physicochemical and Functional Differences

  • Solubility: The hydrochloride salt form of the target compound and its hexylamino analogue (C₁₉H₂₅ClN₄O₄) exhibit improved aqueous solubility compared to non-salt forms (e.g., compound 35 in ), critical for in vivo applications .
  • Reactivity: The azidoethoxy substituent in compound 35 enables bioorthogonal click chemistry, whereas the aminoethoxy group in the target compound facilitates conjugation with carboxylic acids or esters .
  • Metabolic Stability: Fluorination at the 4-position (compound 37, ) likely reduces oxidative metabolism, extending half-life compared to the non-fluorinated target compound.

Key Research Findings

  • Hydrochloride Salts: Compounds like the target and its hexylamino analogue prioritize salt forms to enhance bioavailability, a trend noted in prodrug design .
  • Structural Flexibility : Modifications at the 4- or 5-positions (e.g., fluorine, azides, or alkyl chains) tailor compounds for specific applications, such as imaging (azides) or prolonged activity (fluorine) .
  • Crystallography : SHELXL remains critical for resolving structural details, particularly for validating substituent orientations .

Biological Activity

5-(2-aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic implications.

  • Molecular Formula : C17H19N3O6
  • Molecular Weight : 361.35 g/mol
  • CAS Number : 2694727-89-2

The compound is primarily studied for its role as a modulator of the cereblon (CRBN) protein, which is crucial in the context of immunomodulatory drugs (IMiDs). It binds to CRBN, leading to the degradation of specific transcription factors and thereby influencing immune responses and cell proliferation.

Inhibition Studies

Recent studies have evaluated the cyclooxygenase (COX) inhibitory activity of related isoindole derivatives. The compound demonstrated significant inhibition of COX enzymes, particularly COX-2, which is associated with inflammatory processes. The selectivity ratio for COX-2 versus COX-1 was calculated to assess its therapeutic potential.

CompoundIC50 (µM)COX Selectivity
5-(2-aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)-isoindole90.28COX-2 selective
Meloxicam15.0Reference

The selectivity towards COX-2 suggests potential anti-inflammatory applications while minimizing gastrointestinal side effects typically associated with non-selective COX inhibitors .

Antiproliferative Activity

In vitro studies have shown that the compound exhibits antiproliferative effects on multiple myeloma cell lines. Specifically, it was found to induce apoptosis in NCI-H929 cells at concentrations comparable to established treatments like lenalidomide.

CompoundCell LineIC50 (µM)
5-(2-aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)-isoindoleNCI-H9292.25 ± 0.09
LenalidomideNCI-H9291.12 ± 0.06

The induction of apoptosis was confirmed through flow cytometry assays, revealing a dose-dependent increase in apoptotic cells upon treatment with the compound .

Case Studies

A recent study investigated the compound's effect on TNF-α levels in LPS-stimulated human peripheral blood mononuclear cells (PBMCs). The results indicated a significant reduction in TNF-α levels, highlighting its potential as an anti-inflammatory agent.

TNF-α Inhibition Assay Results

CompoundIC50 (µM)Toxicity (20 µM)
5-(2-aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)-isoindole0.76 ± 0.0894% viability
Lenalidomide0.13 ± 0.0286% viability

The compound showed minimal toxicity at effective concentrations, making it a promising candidate for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.